5-(Benzyloxy)-7-methyl-1H-indole
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Overview
Description
5-(Benzyloxy)-7-methyl-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group at the 5-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-7-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-7-methyl-1H-indole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)-7-methyl-1H-indole can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the indole ring or the benzyloxy group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-7-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction with proteins provide insights into its mechanism of action.
Comparison with Similar Compounds
5-Benzyloxyindole: Similar structure but lacks the methyl group at the 7-position.
7-Methylindole: Lacks the benzyloxy group at the 5-position.
5-Benzyloxy-1H-indole: Similar structure but lacks the methyl group at the 7-position.
Uniqueness: 5-(Benzyloxy)-7-methyl-1H-indole is unique due to the presence of both the benzyloxy group at the 5-position and the methyl group at the 7-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-5-phenylmethoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGEFUVJSBEIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646684 |
Source
|
Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-65-8 |
Source
|
Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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